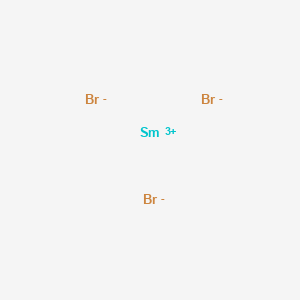
Dibutylcarbamic chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dibutylcarbamic chloride involves reactions with organolithium reagents and carbonyl compounds, leading to β-hydroxy nitriles in excellent yields instead of α,β-unsaturated nitrites. This process highlights the compound's role in mediating reactions for efficient synthesis outcomes (Zhou, Shi, & Huang, 1991).
Molecular Structure Analysis
Although direct studies on dibutylcarbamic chloride's molecular structure were not found, related compounds, such as dibutylchloromethyltin chloride, provide insights into the structural aspects and interactions of similar compounds in chemical reactions (Cain, Partis, & Griffiths, 1977).
Chemical Reactions and Properties
Dibutylcarbamic chloride's reactivity has been explored in the synthesis of tetrabutylurea (TBU) through reactions with dibutylamine in the presence of triphosgene. The study on reaction kinetics provides valuable information on the compound's behavior in chemical syntheses, including reaction orders and activation energies (Zhou et al., 2023).
Physical Properties Analysis
The physical properties of dibutylcarbamic chloride and related compounds are crucial for their application in chemical processes. While specific studies on dibutylcarbamic chloride were not found, research on similar compounds provides a context for understanding the solvent interactions, stability, and physical characteristics influencing the use of such chemicals in industrial applications (Wang et al., 2016).
Chemical Properties Analysis
Investigations into the chemical properties of dibutylcarbamic chloride, such as its role in the synergistic extraction of lanthanide ions, underscore its utility in separation processes and the extraction of valuable elements. The cooperative effect with other compounds highlights its chemical versatility and potential applications in material science and separation technology (Safarbali, Yaftian, & Zamani, 2016).
Applications De Recherche Scientifique
Understanding GABA Receptor Modulation
Dibutylcarbamic chloride is implicated in research focusing on the modulation of GABA_A receptor subtypes, which play a significant role in neurological functions and disorders. Research suggests that ligands acting on the benzodiazepine binding site of GABA_A receptors can modulate the chloride ion current induced by GABA, influencing neurodegenerative diseases and memory deficits. This modulation is crucial for developing treatments for a variety of diseases, highlighting the importance of subtype-specific ligands as pharmacological tools (Crocetti & Guerrini, 2020).
GABA's Role in Epilepsy
The role of GABA and its modulation, including by compounds related to dibutylcarbamic chloride, extends to the study of epilepsy. Research elucidates how the action of GABA shifts from inhibition to excitation in the developing brain and epilepsies, with profound implications for understanding and treating these conditions. This shift in GABA activity, influenced by the modulation of chloride ion flow, underscores the complexity of targeting GABAergic mechanisms in epilepsy treatment (Ben-Ari & Holmes, 2005).
Antimicrobial Properties and Resistance
Investigations into the antimicrobial properties of compounds like dibutylcarbamic chloride, specifically benzalkonium chlorides (BACs), provide insights into their broad-spectrum efficacy against microbes and the emergence of resistance. These studies raise important questions about the use of such compounds in consumer products and their impact on microbial communities, potentially leading to cross-resistant phenotypes. The balance between benefits and risks in using BACs underscores the need for cautious regulatory actions (Pereira & Tagkopoulos, 2019).
Electrochemical Treatment of Contaminated Water
The role of dibutylcarbamic chloride-related compounds in the electrochemical treatment of water highlights the importance of understanding the interactions between various contaminants and treatment processes. This research points to the need for innovative approaches to minimize toxic byproducts in water treatment and improve efficiency, emphasizing the significance of electrochemical processes in addressing water contamination issues (Radjenovic & Sedlak, 2015).
Propriétés
IUPAC Name |
N,N-dibutylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWBZCCZJXCOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158187 | |
| Record name | Carbamic chloride, 1,6-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutylcarbamic chloride | |
CAS RN |
13358-73-1 | |
| Record name | N,N-Dibutylcarbamic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13358-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic chloride, 1,6-dibutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013358731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic chloride, 1,6-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)


